molecular formula C10H16CdO4 B078949 Cadmium acetylacetonate CAS No. 14689-45-3

Cadmium acetylacetonate

Cat. No.: B078949
CAS No.: 14689-45-3
M. Wt: 312.65 g/mol
InChI Key: PFWWQOLXBCJYKI-UHFFFAOYSA-N
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Description

Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions. It is a member of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The compound is typically used as a catalyst, reagent, and precursor in various scientific and industrial processes .

Mechanism of Action

Target of Action

Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions . The primary targets of this compound are the biochemical pathways where it acts as a catalyst . It is also used as a precursor for nanoparticle research and polymer science .

Mode of Action

The ligand acetylacetonate, often abbreviated as “acac”, binds to the cadmium to form a six-membered chelate ring . This complex is used in a plethora of catalyzed reactions . The mode of action involves the interaction of the this compound complex with its targets, leading to various changes in the biochemical pathways .

Biochemical Pathways

this compound affects several biochemical pathways. It has been reported to activate different signaling pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

It is known that cadmium has a long half-life and bio-accumulates in the kidneys . The bioavailability of this compound would be influenced by these properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its role as a catalyst in various reactions . It also contributes to the development of catalysts that impart selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Action Environment

Biochemical Analysis

Biochemical Properties

Cadmium acetylacetonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been observed that cadmium, a component of this compound, can induce oxidative stress and disrupt Ca2+ signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, cadmium, a component of this compound, is known to interfere with cellular signaling .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cadmium acetylacetonate generally involves the reaction of cadmium salts with acetylacetone in the presence of a base. The typical reaction can be represented as follows: [ \text{Cd}^{2+} + 2 \text{Hacac} \rightarrow \text{Cd(acac)}_2 + 2 \text{H}^+ ] In this reaction, cadmium ions react with acetylacetone (Hacac) to form this compound and hydrogen ions. The addition of a base helps in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex .

Industrial Production Methods: Industrial production of this compound follows similar principles but often involves more controlled conditions to ensure high purity and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Cadmium acetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cadmium acetylacetonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Zinc acetylacetonate
  • Copper acetylacetonate
  • Nickel acetylacetonate
  • Iron acetylacetonate

Comparison: Cadmium acetylacetonate is unique due to its specific coordination chemistry and reactivity. Compared to zinc acetylacetonate, it has a higher atomic weight and different electronic properties, leading to distinct catalytic behaviors. Copper and nickel acetylacetonates have different redox properties, making them suitable for different types of reactions. Iron acetylacetonate, on the other hand, is often used in different catalytic and magnetic applications .

Properties

IUPAC Name

cadmium;4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWQOLXBCJYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16CdO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14689-45-3
Record name Bis(pentane-2,4-dionato-O,O')cadmium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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